

# Mebeverine SR Capsules vs. Plain Tablets: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Mebeverine acid |           |
| Cat. No.:            | B1592022        | Get Quote |

A detailed analysis of the pharmacokinetic and clinical performance of sustained-release and immediate-release Mebeverine formulations for the management of Irritable Bowel Syndrome.

This guide provides a comprehensive comparison of Mebeverine Sustained-Release (SR) capsules and plain tablets, two common formulations of the antispasmodic agent used in the treatment of Irritable Bowel Syndrome (IBS). The following sections present a detailed examination of their pharmacokinetic profiles, clinical efficacy, and the experimental protocols employed in key comparative studies, offering valuable insights for researchers, scientists, and drug development professionals.

## Pharmacokinetic Profile: Sustained vs. Immediate Release

The primary difference between Mebeverine SR capsules and plain tablets lies in their drug delivery mechanism, which directly impacts their pharmacokinetic properties. The SR formulation is designed for a slower, more controlled release of the active ingredient, leading to a more stable plasma concentration over time.

A study comparing the pharmacokinetic properties of a 200 mg modified-release capsule and a 135 mg plain tablet in healthy subjects revealed significant differences.[1][2][3] The SR capsule demonstrated extended-release characteristics, including a lower maximum plasma concentration (Cmax), a later time to reach Cmax (tmax), and a longer elimination half-life compared to the plain tablet.[1][2][3] Despite these differences in release profiles, the overall



bioavailability of the SR capsule was found to be optimal.[1][2][3] Importantly, no significant drug accumulation was observed after multiple doses of either formulation.[1][2]

| Pharmacokinetic<br>Parameter              | Mebeverine SR<br>Capsule (200 mg) | Mebeverine Plain<br>Tablet (135 mg) | Key Finding                                                  |
|-------------------------------------------|-----------------------------------|-------------------------------------|--------------------------------------------------------------|
| Cmax (Maximum<br>Plasma<br>Concentration) | Lower                             | Higher                              | SR formulation provides a more gradual peak concentration.   |
| Tmax (Time to Maximum Concentration)      | Later                             | Earlier                             | SR formulation takes longer to reach its peak concentration. |
| Elimination Half-life                     | Longer                            | Shorter                             | SR formulation is cleared from the body more slowly.         |
| Bioavailability                           | Optimal                           | Not explicitly stated as different  | Both formulations are effectively absorbed.                  |
| Accumulation (after multiple doses)       | Not significant                   | Not significant                     | No significant buildup of the drug with repeated use.        |

## Clinical Efficacy in Irritable Bowel Syndrome

Multiple clinical trials have been conducted to compare the therapeutic efficacy of Mebeverine SR capsules and plain tablets in patients with IBS. The general consensus is that the two formulations are therapeutically equivalent in managing the primary symptoms of IBS, particularly abdominal pain.[2][4]

A meta-analysis of eight randomized trials, which included two studies directly comparing the tablet and capsule forms, found no statistically significant difference in clinical or global improvement and relief of abdominal pain between the 200 mg SR and 135 mg plain tablet formulations.[4][5] The relative risk (RR) for clinical or global improvement with the 200 mg



formulation compared to the 135 mg formulation was 1.12 (95% CI: 0.96-1.3), and for relief of abdominal pain, the RR was 1.08 (95% CI: 0.87-1.34).[4][5]

In a multicentre, randomized, double-blind, double-dummy study involving 213 patients, the therapeutic equivalence of Mebeverine 200 mg b.i.d. (SR capsules) and 135 mg t.i.d. (plain tablets) was statistically proven.[2][6] After eight weeks, 70% of the SR group and 71% of the plain tablet group were classified as responders, defined as having a 50% or more improvement in the global mean visual analogue scale for abdominal pain.[2][6]

| Efficacy Outcome                             | Mebeverine SR<br>Capsule (200 mg<br>b.i.d.) | Mebeverine Plain<br>Tablet (135 mg<br>t.i.d.) | Key Finding                                                          |
|----------------------------------------------|---------------------------------------------|-----------------------------------------------|----------------------------------------------------------------------|
| Clinical/Global<br>Improvement (RR)          | 1.12 (95% CI: 0.96-<br>1.3)                 | -                                             | No statistically significant difference between formulations. [4][5] |
| Relief of Abdominal<br>Pain (RR)             | 1.08 (95% CI: 0.87-<br>1.34)                | -                                             | No statistically significant difference between formulations. [4][5] |
| Responders for<br>Abdominal Pain<br>(Week 8) | 70%                                         | 71%                                           | Therapeutic equivalence was demonstrated.[2][6]                      |
| Patient-Evaluated<br>Improvement (Week<br>8) | 81%                                         | 75%                                           | Comparable patient-<br>reported outcomes.[2]<br>[6]                  |
| Physician-Assessed<br>Response (Week 8)      | 70% (no or mild symptoms)                   | 64% (no or mild symptoms)                     | Similar physician assessments of therapeutic response. [2][6]        |

The primary advantage of the SR capsule is the reduced dosing frequency (twice daily) compared to the plain tablet (three times daily), which is likely to improve patient compliance.[1] [2][3]



# **Experimental Protocols Pharmacokinetic Comparison Study**

Objective: To compare the pharmacokinetic properties of Mebeverine modified-release 200 mg capsules and plain 135 mg tablets after single and multiple doses.[1][3]

#### Methodology:

- Study Design: Randomized, crossover design.[1][3]
- Participants: 12 healthy subjects.[1][3]
- Treatment Regimen:
  - Single doses were administered on days 1 and 7.[1][3]
  - Multiple doses were given from days 2 to 6 (200 mg b.i.d. for the capsule and 135 mg t.i.d. for the tablet).[1][3]
- Pharmacokinetic Analysis: Blood samples were collected at various time points to determine plasma concentrations of Mebeverine and its metabolites, allowing for the calculation of Cmax, tmax, and elimination half-life.





Click to download full resolution via product page

Pharmacokinetic Study Workflow



### **Clinical Efficacy Trial in IBS**

Objective: To demonstrate the therapeutic equivalence of Mebeverine hydrochloride 200 mg b.i.d. capsules and 135 mg t.i.d. tablets in treating abdominal pain in IBS.[2][6]

#### Methodology:

- Study Design: Multicentre, randomized, double-blind, double-dummy, general practice study. [2][6]
- Participants: 213 patients with IBS.[2][6]
- Treatment Duration: Eight weeks.[2][6]
- Randomization: Patients were randomized at day 0.[2][6]
- Assessments: Performed at baseline, four weeks, and eight weeks.[2][6]
- Primary Efficacy Endpoint: The number of responders, defined as a 50% or more improvement in the global mean visual analogue scale (VAS) for abdominal pain.[2][6]
- Secondary Efficacy Endpoints:
  - Patients' and physicians' global assessment of therapeutic response. [2][6]
  - Physicians' global impression of patient symptoms.[2][6]
- Safety Assessment: Based on adverse event reports and routine laboratory tests.[2][6]





Click to download full resolution via product page

Clinical Efficacy Trial Workflow



### **Mechanism of Action of Mebeverine**

Mebeverine is a musculotropic antispasmodic agent that acts directly on the smooth muscle of the gastrointestinal tract, relieving spasms without affecting normal gut motility.[7][8] Its exact mechanism of action is multifaceted and not fully elucidated, but it is known to involve several pathways:

- Ion Channel Modulation: Mebeverine is believed to block calcium channels, which reduces the influx of calcium ions into smooth muscle cells.[9] Since calcium is essential for muscle contraction, this leads to muscle relaxation and the prevention of spasms.[9] It may also affect sodium channels, leading to a decrease in muscle excitability.[9]
- Muscarinic Receptor Antagonism: Mebeverine has been identified as a muscarinic
  acetylcholine receptor (mAChR) antagonist.[10] By blocking these receptors, it inhibits the
  effects of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gut.[10]
- Local Anesthetic Effect: The drug has also been found to have a local anesthetic effect, which can help reduce the sensitivity of the gut muscles to stimuli that might trigger spasms and pain.[9]



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A pharmacokinetic comparison of the modified release capsule and a plain tablet formulation of mebeverine PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome -PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of two different formulations of mebeverine hydrochloride in irritable bowel syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mebeverine Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 10. Unleashing the Power of Mebeverine Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- To cite this document: BenchChem. [Mebeverine SR Capsules vs. Plain Tablets: A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592022#comparing-the-efficacy-of-mebeverine-sr-capsules-vs-plain-tablets]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com